1,4,6,9-Tetrachlorodibenzo-P-dioxin

Description

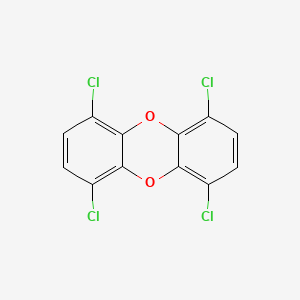

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIIAIRUSSSOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=C(C=CC(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074044 | |

| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-93-9 | |

| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252T60R010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms of 1,4,6,9 Tetrachlorodibenzo P Dioxin

Anthropogenic Generation Pathways

The primary routes of formation for 1,4,6,9-TCDD are anthropogenic, stemming from industrial and thermal processes. These pathways involve either the synthesis from precursor molecules or the transformation of existing compounds.

Incineration of municipal solid waste, hazardous waste, and medical waste is a significant source of a wide mixture of PCDD congeners. cdc.govnih.gov These compounds are formed primarily in the post-combustion zone as flue gases cool.

The "de novo" synthesis pathway is a major contributor to dioxin formation in incinerators. This process occurs at relatively low temperatures, typically between 200°C and 500°C, on the surface of fly ash particles. It involves the reaction of elemental carbon, oxygen, and a chlorine source, catalyzed by transition metals like copper present in the fly ash. While this process generates a complex mixture of many different dioxin and furan (B31954) congeners, it is a recognized pathway for the formation of tetrachlorinated dibenzo-p-dioxins. The specific congener profile, including the presence of 1,4,6,9-TCDD, depends on the precise conditions within the incinerator's cooling stages. Previous studies have shown that highly chlorinated dioxins, such as 1,2,3,4,6,7,8-HpCDF, can be prominent in incinerator emissions. psecommunity.org

Table 1: Conditions for De Novo Synthesis of Dioxins

| Parameter | Condition/Role | Reference |

|---|---|---|

| Temperature | Optimal range of 200-500°C | nih.gov (Taylor & Francis Online) |

| Precursors | Organic compounds with benzene (B151609) rings, inorganic carbon | nih.gov (Taylor & Francis Online) |

| Reactants | Presence of oxygen and a chlorine source | nih.gov (Taylor & Francis Online) |

| Catalyst | Transition metal cations, primarily Copper (Cu2+), on fly ash surfaces | nih.gov (Taylor & Francis Online) |

The manufacturing of certain chlorinated organic chemicals can inadvertently produce PCDDs as contaminants.

Chlorophenols are a class of chemicals used as intermediates in the production of pesticides and preservatives. usda.gov The synthesis of these compounds, particularly under conditions of high temperature and alkalinity, can lead to the condensation of chlorophenol molecules to form PCDDs. usda.gov For instance, the production of pentachlorophenol (B1679276) (PCP), a wood preservative, is known to generate higher-chlorinated dioxins like hexa-, hepta-, and octachlorodibenzo-p-dioxins as by-products. nih.govquizlet.com The formation of specific TCDD isomers is dependent on the starting chlorophenol precursors. While 2,3,7,8-TCDD is famously associated with the production of 2,4,5-trichlorophenol, other isomers can be formed from different precursors. The formation of 1,4,6,9-TCDD could theoretically result from the condensation of two molecules of 2,5-dichlorophenol, a potential impurity or intermediate in chlorophenol production streams.

The use of elemental chlorine for bleaching wood pulp in the paper industry has been identified as a significant source of dioxin formation. pollutiontracker.orgnih.gov Similarly, chlorine-based bleaching in the textile industry can generate these compounds. ospar.org The chemical reactions involve the chlorination of phenolic compounds naturally present in wood lignin, leading to the formation of chlorinated phenols which then act as precursors to PCDDs. quizlet.com Studies have shown that a wide range of congeners can be produced, with 2,3,7,8-TCDD and 2,3,7,8-TCDF being dominant. nih.govresearchgate.net However, other isomers, including 1,3,6,8-TCDD, have also been detected in pulp and paper mill effluents. nih.gov The transition from elemental chlorine to chlorine dioxide bleaching has significantly reduced, but not always eliminated, the formation of these compounds. nih.gov The specific formation of 1,4,6,9-TCDD in these processes would depend on the structure of the precursor molecules in the pulp and the specific bleaching conditions.

Table 2: Factors Influencing Dioxin Formation in Pulp Bleaching

| Factor | Influence on Formation | Reference |

|---|---|---|

| Bleaching Agent | Elemental chlorine promotes higher formation rates compared to chlorine dioxide. | nih.govresearchgate.net |

| Precursor Availability | Presence of unchlorinated precursor compounds in the pulp. | researchgate.net |

| Process Conditions | The amount of elemental chlorine used is directly related to the quantity of dioxins formed. | researchgate.net |

The antimicrobial agent triclosan (B1682465) has been identified as a photochemical precursor to certain dioxin congeners. When aqueous solutions containing triclosan are exposed to sunlight or UV light, it can undergo a cyclization reaction to form a dioxin structure. researchgate.net Research has confirmed that triclosan primarily transforms into 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). researchgate.net Furthermore, chlorinated derivatives of triclosan, which can form during water disinfection processes, can lead to other dioxin products upon photolysis, such as 1,2,8-trichlorodibenzo-p-dioxin (1,2,8-TriCDD) and 1,2,3,8-tetrachlorodibenzo-p-dioxin (B3065592) (1,2,3,8-TCDD). nih.govnih.gov One study that investigated the photo-transformation of triclosan in the presence of active chlorine identified five different dioxin products, including 2,3,7,8-TCDD. nih.gov However, the existing scientific literature does not specifically identify triclosan or its direct chlorinated derivatives as a precursor for the formation of 1,4,6,9-Tetrachlorodibenzo-p-dioxin.

Environmental Distribution and Transport Dynamics of 1,4,6,9 Tetrachlorodibenzo P Dioxin

Atmospheric Transport and Deposition Processes

The primary mechanism for the widespread dispersal of dioxins, including TCDDs, throughout the environment is through atmospheric transport. epa.gov These compounds can be released into the atmosphere from sources such as municipal and industrial waste incineration, metal processing, and the burning of fossil fuels and wood. who.intwikipedia.org

Once in the atmosphere, TCDDs exist in both a gaseous phase and adsorbed to airborne particulate matter. The distribution between these two phases is dependent on factors like the specific congener, ambient temperature, and the concentration of atmospheric particles. nih.gov Less chlorinated dioxins tend to be more volatile, while more heavily chlorinated congeners are found almost exclusively on particles. nih.govcdc.gov As a tetrachlorinated congener, 1,4,6,9-TCDD is expected to be semi-volatile and partition between the vapor and particle-bound phases. cdc.gov

This association with particulate matter facilitates the long-range transport of these compounds, allowing them to be deposited in regions far from their original source. cdc.gov Deposition occurs through both wet (rain and snow) and dry (particle settling) processes, leading to the contamination of soil, water bodies, and vegetation. nih.gov While direct photolysis (degradation by sunlight) can be an important degradation process for dioxins, one study noted that dioxin congeners with chlorine atoms in the 2, 3, 7, and 8 positions are more readily degraded by sunlight in water than those substituted in the 1, 4, 6, and 9 positions, suggesting that 1,4,6,9-TCDD may be comparatively more persistent in the presence of sunlight. nih.gov

Terrestrial and Sediment Partitioning Behavior

In terrestrial environments, 1,4,6,9-TCDD exhibits strong binding to soil particles, particularly those with high organic carbon content. cdc.govepa.gov This high soil adsorption coefficient significantly limits its mobility and vertical movement through the soil profile. cdc.govepa.gov Consequently, TCDD contamination is typically confined to the upper layers of soil, reducing the potential for groundwater contamination. epa.gov

The partitioning of dioxins between sediment and water is a critical factor in their environmental fate. The sediment-water partition coefficient (Koc), which measures the tendency of a chemical to bind to organic carbon in sediment, is very high for TCDDs. ca.gov This indicates a strong preference for the sediment phase over the water phase. Studies on various dioxin congeners show that the organic carbon content of the sediment is a key factor controlling this distribution; higher organic content leads to stronger binding. nih.govmdpi.com Sediments, therefore, act as the primary sink for TCDDs in the environment, retaining these compounds for extended periods. nih.govepa.gov The half-life of TCDDs in soil and sediment can range from months to many years, highlighting their persistence. epa.govepa.gov

| Environmental Compartment | Partitioning Behavior of TCDDs | Source |

| Soil | Strong binding to soil particles, especially organic matter. Limited vertical mobility. | cdc.govepa.gov |

| Sediment | High partitioning to sediment from the water column. Acts as a long-term sink. | epa.govnih.gov |

| Organic Carbon Partition Coefficient (Log Koc) | Generally high, indicating strong adsorption. For 2,3,7,8-TCDD, values in the range of 6.5-7.5 have been used. | ca.govnih.gov |

This table presents generalized data for the class of Tetrachlorodibenzo-p-dioxins (TCDDs), with specific values for 2,3,7,8-TCDD provided for context, due to the limited availability of specific data for the 1,4,6,9- isomer.

Bioaccumulation and Trophic Transfer Dynamics in Ecological Systems

Bioaccumulation is the process by which organisms accumulate a substance at a rate faster than they can eliminate it. Dioxins, including 1,4,6,9-TCDD, are highly prone to bioaccumulation due to their chemical stability and lipophilicity (fat-solubility). cdc.govwho.intclu-in.org

Once in the environment, TCDDs enter the food chain. clu-in.org In aquatic systems, small organisms may ingest contaminated sediment or absorb the compounds from the water. clu-in.org In terrestrial environments, animals may ingest contaminated soil while grazing. clu-in.org Because these compounds are lipophilic, they are not easily excreted and instead accumulate in the fatty tissues of animals. who.int This leads to concentrations within an organism that can be many times higher than the concentration in the surrounding environment (air, water, or soil). epa.gov The concentration of dioxins in an organism's tissues reflects its level of exposure and its position in the food chain. who.int

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. As smaller organisms are consumed by larger predators, the accumulated TCDDs are transferred and become more concentrated at each trophic level. who.int This process results in the highest concentrations of these compounds being found in animals at the top of the food chain, such as predatory fish, birds, and mammals. who.int The primary route of exposure for humans to dioxins is through the consumption of contaminated foods, particularly meat, dairy products, fish, and shellfish, which can contain accumulated TCDDs from the environment. who.intclu-in.orgewg.org

| Process | Description for TCDDs | Source |

| Bioaccumulation | Organisms absorb and store TCDDs in fatty tissues at concentrations much higher than the surrounding environment. | who.intepa.gov |

| Biomagnification | The concentration of TCDDs increases at successively higher levels of the food chain. | who.int |

| Primary Human Exposure Route | Ingestion of contaminated animal products (meat, dairy, fish). | who.intclu-in.org |

This table presents generalized data for the class of Tetrachlorodibenzo-p-dioxins (TCDDs) due to the limited availability of specific data for the 1,4,6,9- isomer.

Transformation and Degradation Pathways of 1,4,6,9 Tetrachlorodibenzo P Dioxin in Environmental Matrices

Atmospheric Degradation Mechanisms

The atmospheric persistence of chlorinated dibenzo-p-dioxins (CDDs) is largely dictated by their reactivity with atmospheric oxidants. While higher chlorinated congeners are more persistent, lower chlorinated CDDs, such as tetrachlorodibenzo-p-dioxins, can degrade in the atmosphere over a period of days through reactions with these oxidants. cdc.gov

Reaction with Hydroxyl Radicals (OH)

The hydroxyl radical (•OH) is a key oxidant in the troposphere, playing a crucial role in the degradation of many organic compounds. rsc.org The reaction between •OH and 1,4,6,9-tetrachlorodibenzo-p-dioxin is a primary pathway for its atmospheric removal.

The mechanism of •OH radical-initiated degradation of aromatic compounds often involves the addition of the radical to the aromatic ring. In the case of dibenzo-p-dioxins, there are three types of carbon sites available for attack: the Cγ sites (unsubstituted carbons), the Cα sites (carbons adjacent to the oxygen atoms), and the Cβ sites (carbons bonded to chlorine).

Research on related compounds indicates that •OH addition is a significant reaction pathway. For instance, in the oxidation of dibenzofuran, the addition of •OH to the C8a position is a key step. researchgate.net While specific mechanistic studies on this compound are not abundant in the provided search results, the general principles of •OH addition to aromatic systems suggest that the electron-rich regions of the molecule are the most likely sites of attack. The presence of chlorine atoms influences the electron density of the aromatic rings, thereby affecting the position of •OH addition.

Theoretical computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reaction mechanisms of complex molecules. nih.gov DFT calculations can provide insights into the energetics and pathways of reactions that are difficult to study experimentally.

Studies utilizing DFT have been employed to investigate the interaction of dioxins with various species. For example, DFT has been used to study the adsorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) on nanotubes, revealing the nature of the interaction. nih.gov In the context of degradation, DFT can be used to calculate the activation energies for different reaction pathways, such as the addition of •OH to various carbon sites (Cγ, Cα, Cβ) and subsequent reactions. These calculations can help predict the most favorable degradation routes. For instance, DFT has been used to investigate the reaction mechanism of tetrachloro-o-benzoquinone with H2O2, showing the formation of an intermediate that leads to hydroxyl radical production. researchgate.net Such computational approaches are crucial for elucidating the detailed molecular-level mechanisms of this compound degradation.

The kinetic rate constant (kOH) quantifies the speed of the reaction between a compound and the hydroxyl radical. The determination of kOH is essential for predicting the atmospheric lifetime of a substance. Experimental techniques, such as relative rate methods in smog chambers, are commonly used to measure these constants. mdpi.comnih.gov

While a specific kOH value for this compound was not found in the search results, data for other organic compounds provide a framework for understanding the range of these values. For example, rate constants for the reaction of •OH with various hydrocarbons have been extensively studied and compiled. mdpi.comnih.govcopernicus.org The kOH for a given compound is influenced by its molecular structure, including the presence of activating or deactivating groups on the aromatic ring. Generally, olefins and aromatics react with •OH at nearly diffusion-controlled rates in water. scispace.com

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| n-Hexane | 5.47 x 10⁻¹² | 248 | mdpi.com |

| Toluene | 5.63 x 10⁻¹² | 298 | copernicus.org |

| 2-Methyl-1-pentene | 5.67 x 10⁻¹¹ | 299 ± 2 | nih.gov |

| trans-2-Hexene | 6.08 x 10⁻¹¹ | 299 ± 2 | nih.gov |

Photochemical Degradation Processes

Direct photolysis, or the breakdown of molecules by sunlight, is another significant degradation pathway for CDDs in the environment. cdc.govclu-in.org The efficiency of this process is dependent on the absorption of light by the molecule and the quantum yield of the degradation reaction.

Studies on other tetrachlorodibenzo-p-dioxin isomers, such as 2,3,7,8-TCDD, have shown that photodegradation can be an effective removal process. nih.govacs.org The rate of photolysis can be influenced by the medium in which the dioxin is present. For instance, the photocatalytic degradation of 2,3,7,8-TCDD on a TiO2 film under UV irradiation has been shown to be faster than direct photolysis. nih.gov

Aqueous Phase Degradation Mechanisms

Polychlorinated dibenzo-p-dioxins (PCDDs) are characterized by their chemical stability and low water solubility, which generally results in slow degradation in aquatic environments. cdc.gov The degradation processes are influenced by the specific chlorine substitution pattern on the dibenzo-p-dioxin (B167043) structure.

Base-Catalyzed Hydrolysis

Detailed experimental data on the base-catalyzed hydrolysis of this compound are not extensively available in the reviewed literature. However, dioxins as a chemical class are known to be relatively stable toward alkalies.

Specific studies detailing the dioxin ring-opening pathways for 1,4,6,9-TCDD via base-catalyzed hydrolysis are not prominent in scientific literature. This process is generally not considered a primary degradation pathway for PCDDs under typical environmental conditions.

Information regarding the hydrolytic dechlorination of 1,4,6,9-TCDD is scarce. While reductive dechlorination has been observed for other TCDD isomers under different conditions, such as with zero-valent zinc or by microbial action, base-catalyzed hydrolytic dechlorination is not documented as a significant fate process. researchgate.net

Specific kinetic models for the aqueous hydrolysis of 1,4,6,9-TCDD are not available. However, studies on related isomers provide some insight into their persistence in aquatic systems. For instance, research on 1,3,6,8-TCDD in an outdoor aquatic system showed that its disappearance from the water column was rapid, with a half-life of 14 to 28.5 hours, primarily due to partitioning to sediment rather than degradation. oup.com The degradation that did occur was attributed to photolysis, with a half-life of 6 to 8 days in natural sunlight. oup.com In general, the environmental half-life of persistent dioxins can range from months to years, with breakdown by sunlight (photolysis) being a more rapid degradation process than microbial action for compounds at the surface. clu-in.org

Biotransformation Mechanisms (General Principles)

The biotransformation of chlorinated dioxins is a key process in their environmental degradation. It is primarily carried out by microorganisms, such as bacteria and fungi, that possess specialized enzyme systems. Although data specific to 1,4,6,9-TCDD is limited, research on other TCDD isomers reveals the general principles of these mechanisms.

The primary mechanism involves dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the aromatic rings of the dioxin molecule. This initial attack, often at an angular position adjacent to the ether bond, destabilizes the structure and leads to ring cleavage.

For example, the bacterium Sphingomonas wittichii RW1 has been shown to transform 1,2,3,4-TCDD into 3,4,5,6-tetrachlorocatechol. nih.gov This transformation is a critical first step, converting a highly stable, lipophilic compound into a more water-soluble and degradable intermediate. The bacterium can further methylate one of the hydroxyl groups, forming 2-methoxy-3,4,5,6-tetrachlorophenol. nih.gov Under anaerobic conditions, a different mechanism, reductive dechlorination, can occur, where chlorine atoms are sequentially removed from the dioxin molecule. The bacterium "Dehalococcoides" sp. strain CBDB1 has demonstrated the ability to reductively dechlorinate 1,2,3,4-TCDD. researchgate.net

| Isomer | Microorganism | Metabolite(s) | Degradation Pathway |

|---|---|---|---|

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 3,4,5,6-Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol | Aerobic, Dioxygenase Attack |

| 2,7-Dichlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 4-Chlorocatechol | Aerobic, Dioxygenase Attack |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | "Dehalococcoides" sp. strain CBDB1 | Lower chlorinated congeners | Anaerobic, Reductive Dechlorination |

Sorption and Sequestration Processes

The environmental mobility and bioavailability of 1,4,6,9-TCDD are largely controlled by sorption and sequestration processes in soil and sediment. As a member of the PCDD family, it is characterized by extremely low water solubility and high lipophilicity (fat-solubility). cdc.gov This leads to a strong tendency to partition from water and adsorb onto organic matter and particulate matter in the environment. clu-in.org

Key properties influencing this behavior are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). For tetrachlorodibenzo-p-dioxins, the log Kow values are high, generally in the range of 6.6 to 8.7, indicating a strong affinity for organic phases over water. clu-in.orgepa.gov

The primary factors that govern the extent of sorption in environmental matrices include:

Organic Carbon Content: Soils and sediments with higher organic carbon content exhibit a greater capacity for sorbing dioxins.

Particle Surface Area: A larger soil or sediment particle surface area can also contribute to increased sorption.

Presence of Black Carbon (Soot): Black carbon, a residue of incomplete combustion, has been identified as a powerful sorbent for dioxins, further reducing their mobility and bioavailability.

Once sorbed, dioxins are sequestered within the soil or sediment matrix, making them less available for uptake by organisms or for further degradation. This strong binding is a major reason for their long-term persistence in the environment. clu-in.org

| Factor | Influence on Sorption | Description |

|---|---|---|

| Organic Carbon Content | Positive Correlation | Higher organic content in soil/sediment leads to stronger binding of dioxins. clu-in.org |

| Lipophilicity (High Log Kow) | Strong Driver of Sorption | The chemical's preference for fatty/organic environments causes it to move out of water and bind to solids. clu-in.orgepa.gov |

| Particle Surface Area | Positive Correlation | Greater surface area of soil or sediment particles provides more sites for dioxin molecules to attach. |

| Black Carbon (Soot) | Strong Positive Correlation | A component of soil/sediment that strongly sequesters dioxins, limiting their movement. |

Adsorption onto Carbon Nanomaterials (e.g., C60 Fullerene)

The adsorption of dioxins onto carbon nanomaterials like C60 fullerene is a critical process influencing their environmental mobility and bioavailability. Computational studies, such as those employing the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have been instrumental in understanding these interactions due to the challenges of experimental work with toxic dioxins. beilstein-journals.org

Modeling studies have explored the sorption energies of various halogenated dibenzo-p-dioxins with C60 fullerene. beilstein-journals.org These studies indicate that the interaction is primarily a physisorption process, driven by weak van der Waals forces and π-π stacking interactions between the aromatic rings of the dioxin and the surface of the fullerene. beilstein-journals.org The M06-2X DFT method has been identified as a reliable computational approach for modeling these weak interactions without the need for Basis Set Superposition Error (BSSE) corrections. beilstein-journals.org

The following table presents a hypothetical representation of adsorption data for a TCDD isomer on C60 fullerene based on computational modeling principles.

Table 1: Hypothetical Adsorption Characteristics of a TCDD Isomer on C60 Fullerene

| Parameter | Value | Method of Determination |

|---|---|---|

| Adsorption Energy (ΔEads) | Negative (Exothermic) | Computational Modeling (e.g., DFT) |

| Predominant Interaction | π-π Stacking, van der Waals | Theoretical Analysis |

This table is illustrative and based on general findings for dioxin-fullerene interactions.

Influence of Halogenation Pattern on Sorption Characteristics

Generally, increasing the number of chlorine substituents on the dioxin molecule leads to a higher octanol-water partition coefficient (Kow), indicating greater hydrophobicity and a stronger tendency to adsorb to organic carbon and other surfaces. sfu.ca However, the sorption characteristics are not solely dependent on the number of chlorine atoms but also on their specific positions.

Studies have shown that chlorine atoms in the lateral positions (2, 3, 7, and 8) have a different impact on the molecule's properties compared to those in the peri-lateral (1, 4, 6, and 9) positions. For instance, the 2,3,7,8-substituted congeners are noted for their planarity and high toxicity, which is related to their ability to bind to the aryl hydrocarbon (Ah) receptor. nih.gov The 1,4,6,9-TCDD isomer, with chlorines exclusively in the peri-lateral positions, has a distinct three-dimensional structure compared to the more planar 2,3,7,8-TCDD.

This difference in geometry affects the efficiency of the π-π stacking interaction with surfaces like C60 fullerene. A more planar molecule can achieve a closer and more extensive contact with the adsorbent surface, potentially leading to stronger adsorption. Therefore, it is expected that the sorption energy of 1,4,6,9-TCDD would differ from that of other TCDD isomers. Computational models that correlate molecular descriptors with adsorption energies are used to predict these differences. beilstein-journals.org

The following table summarizes the influence of the halogenation pattern on key properties related to sorption.

Table 2: Influence of Halogenation Pattern on Dioxin Properties and Sorption

| Halogenation Pattern Feature | Influence on Molecular Properties | Consequence for Sorption |

|---|---|---|

| Number of Chlorine Atoms | Increased hydrophobicity (higher Kow) with more chlorines. | Generally stronger adsorption for more chlorinated congeners. sfu.ca |

| Position of Chlorine Atoms | Affects molecular planarity and symmetry. Lateral (2,3,7,8) substitution leads to a more planar structure. | Planar molecules may exhibit more efficient π-π stacking and stronger adsorption on flat or gently curved surfaces. |

| 1,4,6,9-Substitution Pattern | Results in a less planar, more "twisted" molecular geometry compared to 2,3,7,8-TCDD. | May lead to less optimal surface contact and potentially weaker adsorption compared to planar isomers. |

Advanced Analytical Methodologies for 1,4,6,9 Tetrachlorodibenzo P Dioxin Quantification and Characterization

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally regarded as the "gold standard" for the definitive identification and quantification of specific dioxin congeners, including 1,4,6,9-TCDD. waters.comresearchgate.net This technique offers the unparalleled sensitivity and selectivity required to detect these compounds at ultra-trace levels (parts per trillion or lower) and to differentiate them from thousands of other potentially interfering compounds in complex matrices like soil, sediment, and biological tissues. waters.comresearchgate.netnih.gov

The process involves introducing a purified sample extract into a gas chromatograph, where a long capillary column (e.g., DB-5ms) separates individual compounds based on their boiling points and interaction with the column's stationary phase. waters.com Isomer-specific separation is achieved through precise temperature programming, allowing congeners like 1,4,6,9-TCDD to be chromatographically resolved from other TCDD isomers. Following separation, the analyte enters a high-resolution mass spectrometer, which measures its mass-to-charge ratio with very high accuracy, confirming its elemental composition and providing definitive identification. researchgate.net

| Parameter | Typical Specification for TCDD Analysis |

| Gas Chromatograph Column | DB-5ms, 60 m length, 0.25 mm ID, 0.25 µm film thickness waters.com |

| Carrier Gas | Helium waters.com |

| Injection Mode | Splitless Injection |

| Mass Spectrometer | Double-focusing magnetic sector instrument researchgate.netepa.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Mass Resolution | >10,000 (10% valley definition) researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) of specific m/z values for native and labeled TCDDs |

This table presents typical parameters for the analysis of tetrachlorodibenzo-p-dioxins; specific conditions may be optimized for the 1,4,6,9-TCDD isomer.

To achieve the highest degree of accuracy and precision, HRGC/HRMS analysis of 1,4,6,9-TCDD employs the isotope dilution method. itrcweb.org This technique is crucial for correcting for the inevitable loss of analyte that occurs during the extensive extraction, cleanup, and concentration steps. nih.gov

Before any sample processing begins, a known quantity of an isotopically labeled analog of the target compound is added to the sample. thermofisher.com For dioxin analysis, this typically involves standards labeled with Carbon-13 (¹³C). For example, a ¹³C-labeled TCDD standard, such as ¹³C₁₂-2,3,7,8-TCDD, is commonly used as an internal standard. epa.gov The mass spectrometer can distinguish between the native 1,4,6,9-TCDD and its heavier, ¹³C-labeled counterpart. By measuring the final ratio of the native analyte to the known amount of the added internal standard, the initial concentration of 1,4,6,9-TCDD in the sample can be calculated with high accuracy, regardless of procedural losses. itrcweb.org For optimal results, a ¹³C-labeled 1,4,6,9-TCDD would serve as the ideal internal standard, though its availability can be a limiting factor.

Bioanalytical Screening Methods (e.g., DR CALUX)

While HRGC/HRMS provides definitive, congener-specific data, it is also time-consuming and expensive, making it less suitable for rapidly screening large numbers of samples. berthold.com Bioanalytical methods like the Dioxin Responsive-Chemical Activated Luciferase gene eXpression (DR CALUX) assay serve as effective, high-throughput screening tools. berthold.comvliz.be

The DR CALUX bioassay utilizes genetically modified cells (often rat hepatoma cells) that contain the firefly luciferase gene coupled to a Dioxin Responsive Element (DRE). biodetectionsystems.com When a compound capable of binding to the Aryl hydrocarbon Receptor (AhR) is present in a sample extract, it activates the AhR, which then binds to the DRE. vliz.be This binding event triggers the expression of the luciferase gene, causing the cells to produce light. The amount of light emitted is measured by a luminometer and is proportional to the total dioxin-like activity of the sample. berthold.combiodetectionsystems.com

It is critical to note that the DR CALUX assay is a screening method that measures a cumulative biological response. It cannot distinguish between individual dioxin congeners such as 1,4,6,9-TCDD and the highly toxic 2,3,7,8-TCDD. nih.gov The results are reported as a single value in toxic equivalents (TEQs). biodetectionsystems.comnih.gov Therefore, samples that test positive or show high levels of activity in a bioassay require subsequent confirmation and congener-specific quantification using HRGC/HRMS. nih.gov

| Feature | HRGC/HRMS | DR CALUX Bioassay |

| Principle | Physicochemical separation and detection | Biological response (AhR activation) vliz.be |

| Specificity | Isomer-specific (e.g., can quantify 1,4,6,9-TCDD) waters.com | Non-specific; measures total dioxin-like activity nih.gov |

| Output | Concentration per congener (e.g., pg/g) | Total Toxic Equivalency (TEQ) biodetectionsystems.com |

| Primary Use | Definitive quantification and confirmation | Rapid screening of many samples berthold.com |

| Cost & Time | High cost, time-intensive | Lower cost, high-throughput berthold.com |

Theoretical and Computational Approaches in Analytical Chemistry

Theoretical and computational chemistry provides powerful tools that complement experimental analyses by offering insights into the fundamental properties of molecules like 1,4,6,9-TCDD, which can help in elucidating its structure and predicting its analytical behavior.

Computational modeling can be extended to predict the behavior of 1,4,6,9-TCDD in analytical systems. Predictive analytics can use data and algorithms to forecast outcomes. nih.gov In the context of analytical chemistry, models can be developed to estimate properties such as gas chromatographic retention times. By correlating molecular descriptors (e.g., molecular weight, surface area, polarity, calculated from the molecule's theoretical structure) with experimentally observed retention times for a range of known compounds, it is possible to build a model that can predict the retention time for 1,4,6,9-TCDD.

Furthermore, molecular modeling can simulate the non-covalent interactions between 1,4,6,9-TCDD and other molecules. nih.gov For instance, modeling its interaction with the stationary phase of a GC column can help in designing better separation methods. Similarly, modeling its interaction with the AhR can help predict its relative potency in a bioassay, providing a theoretical link between the molecule's structure and its biological activity measured by methods like DR CALUX.

Structure Activity Relationship Sar Studies and Congener Specificity of 1,4,6,9 Tetrachlorodibenzo P Dioxin

Molecular Structural Features Influencing Environmental Fate and Reactivity

The environmental fate and reactivity of 1,4,6,9-TCDD are intrinsically linked to its molecular structure. The number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) backbone are determining factors. In 1,4,6,9-TCDD, the chlorine atoms are located in the peri positions (1, 4, 6, and 9). This substitution pattern influences several key properties.

Research indicates that carbon atoms in the peri (1,4,6,9) ring positions of chlorinated dioxins tend to have a partial negative charge. muni.cz This is in contrast to the lateral (2,3,7,8) positions, which typically exhibit a partial positive or small partial negative charge. muni.cz This charge distribution plays a role in the molecule's susceptibility to different types of chemical reactions. For instance, in reductive dechlorination, a key degradation pathway, the removal of chlorine atoms is often favored at the most positively charged carbon atom, which is usually a lateral carbon. muni.cz

The stability of dioxin congeners is also a crucial factor in their environmental persistence. A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates greater molecular stability and less reactivity. muni.cz As the degree of chlorination increases, the HOMO-LUMO gap generally decreases, suggesting increased reactivity. muni.cz

Studies on the photolytic decomposition of TCDD isomers have shown that 1,4,6,9-TCDD has the second slowest decomposition rate among them, with a half-life of 830 minutes (13.8 hours) on a glass surface under specific experimental conditions. cdc.gov This is significantly slower than many other TCDD isomers, but faster than the most stable isomer, 2,3,7,8-TCDD. cdc.gov The high degree of symmetry in both 1,4,6,9-TCDD and 2,3,7,8-TCDD is thought to contribute to their slower photodecomposition rates on surfaces compared to in solution. cdc.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the chemical, physical, and biological properties of compounds based on their molecular structure. These models are particularly valuable for assessing the potential risks of chemicals like dioxins, where experimental testing of every congener is impractical. nih.govdioxin20xx.org

QSAR models can be developed to predict the degradation rates of dioxins. For instance, the photolytic decomposition half-lives of various TCDD isomers have been experimentally determined and can be used to develop and validate QSAR models. cdc.gov The half-life of 1,4,6,9-TCDD was found to be 830 minutes on a glass surface, a data point that can be incorporated into such models. cdc.gov The degradation of dioxins is a critical factor in their environmental persistence, with lower chlorinated congeners generally degrading faster in the atmosphere than their more highly chlorinated counterparts. cdc.gov

The table below presents the photolytic decomposition half-lives of selected TCDD isomers on a glass surface, illustrating the variance in degradation kinetics.

| Isomer | Half-life (minutes) |

| 2,3,7,8-TCDD | 8,400 |

| 1,4,6,9-TCDD | 830 |

| Other TCDDs | 121–560 |

| Data from Nestrick et al. 1980. cdc.gov |

The predictive power of QSAR models relies on molecular descriptors, which are numerical representations of a molecule's properties. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electron affinity. muni.czresearchgate.net

The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. muni.cz The HOMO-LUMO gap is a measure of molecular stability; a larger gap implies higher stability and lower reactivity. muni.czmdpi.com Studies have shown that with increasing chlorination of dioxins, the HOMO-LUMO gap tends to decrease. muni.cz

The partial atomic charges on the carbon atoms of the dioxin rings are also important descriptors. For example, the peri-carbons (1,4,6,9) have a partial negative charge, while the lateral carbons (2,3,7,8) have a partial positive or small negative charge. muni.cz These descriptors can be used to rationalize experimental observations, such as the pathways of reductive dechlorination. muni.cz

The following table summarizes key molecular descriptors and their significance in QSAR modeling for dioxins.

| Molecular Descriptor | Significance |

| HOMO Energy | Correlates with ionization potential and susceptibility to electrophilic attack. muni.cz |

| LUMO Energy | Correlates with electron affinity and susceptibility to nucleophilic attack. muni.cz |

| HOMO-LUMO Gap | An indicator of molecular stability; a larger gap suggests greater stability. muni.cz |

| Dipole Moment | Influences solubility and interactions with polar molecules. dioxin20xx.org |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. researchgate.net |

| Partial Atomic Charges | Indicate the distribution of electrons within the molecule, influencing reactivity. muni.cz |

Comparative Analysis with Other Polychlorinated Dibenzo-p-dioxin Congeners

To fully understand the properties of 1,4,6,9-TCDD, it is essential to compare it with other well-studied dioxin congeners.

2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is the most toxic and widely studied dioxin congener. wikipedia.orgnih.gov The primary structural difference between 1,4,6,9-TCDD and 2,3,7,8-TCDD is the position of the chlorine atoms. In 2,3,7,8-TCDD, the chlorines are in the lateral positions, which is a key determinant of its high toxicity. muni.cz

In terms of environmental persistence, 2,3,7,8-TCDD is significantly more stable than 1,4,6,9-TCDD. The photolytic half-life of 2,3,7,8-TCDD on a glass surface is 8,400 minutes, which is more than ten times longer than that of 1,4,6,9-TCDD (830 minutes). cdc.gov This difference in stability is also reflected in their HOMO-LUMO gaps, with 2,3,7,8-TCDD expected to have a larger gap, indicative of its lower reactivity. muni.cz

Comparing 1,4,6,9-TCDD with the unsubstituted Dibenzo-p-dioxin (DD) and the fully chlorinated Octachlorodibenzo-p-dioxin (OCDD) provides insights into the effects of chlorination. DD, lacking any chlorine atoms, is significantly less stable and reactive than its chlorinated counterparts.

Conversely, OCDD, with eight chlorine atoms, exhibits different properties. As chlorination increases, the HOMO-LUMO gap generally decreases, suggesting that OCDD might be more reactive in certain aspects than less chlorinated congeners. muni.cz However, the high degree of chlorination in OCDD also leads to very low water solubility and a strong tendency to adsorb to soil and sediments, affecting its environmental mobility. clu-in.org

Photolysis studies have shown that the half-life of OCDD on a glass surface is extremely long (48,900 minutes), indicating high persistence. cdc.gov This is in contrast to its behavior in a hydrocarbon solution, where its half-life is much shorter (1,460 minutes). cdc.gov This highlights the importance of the environmental matrix in determining the degradation rates of dioxins.

The following table provides a comparative overview of selected properties for these dioxin congeners.

| Compound | Number of Chlorine Atoms | Chlorine Positions | Photolytic Half-life on Glass Surface (minutes) |

| Dibenzo-p-dioxin (DD) | 0 | N/A | Not available |

| 1,4,6,9-TCDD | 4 | 1, 4, 6, 9 (peri) | 830 cdc.gov |

| 2,3,7,8-TCDD | 4 | 2, 3, 7, 8 (lateral) | 8,400 cdc.gov |

| Octachlorodibenzo-p-dioxin (OCDD) | 8 | All available | 48,900 cdc.gov |

Influence of Chlorine Substitution Pattern on Molecular Reactivity and Environmental Behavior

The molecular reactivity and environmental fate of polychlorinated dibenzo-p-dioxins (PCDDs), including the specific congener 1,4,6,9-tetrachlorodibenzo-p-dioxin (1,4,6,9-TCDD), are fundamentally dictated by the number and, crucially, the positions of chlorine atoms on the dibenzo-p-dioxin backbone. This substitution pattern governs the molecule's physicochemical properties, which in turn determine its stability, persistence, and behavior in various environmental compartments.

The addition of chlorine atoms to the dibenzo-p-dioxin structure generally increases its lipophilicity (fat-solubility) and decreases its water solubility and vapor pressure. wikipedia.org These properties are critical to the environmental behavior of PCDDs. There are 22 possible isomers of tetrachlorodibenzo-p-dioxin (TCDD), each with a unique arrangement of four chlorine atoms. nih.govnih.gov The specific positioning of these atoms influences the molecule's symmetry, planarity, and electronic properties, which directly impacts its reactivity and interaction with biological systems.

The most studied and toxic congener, 2,3,7,8-TCDD, owes its extreme stability and toxicity to the lateral substitution pattern (chlorines at positions 2, 3, 7, and 8). nih.govcdc.gov This specific arrangement makes the molecule highly resistant to metabolic breakdown. nih.gov In contrast, the 1,4,6,9-TCDD congener has chlorine atoms at two peri-positions (1 and 9) and two other non-lateral positions (4 and 6). This substitution pattern results in different molecular properties and reactivity compared to the 2,3,7,8-substituted isomer.

Molecular Reactivity:

The reactivity of a PCDD congener is largely related to its susceptibility to degradation through processes like photolysis (breakdown by light) and microbial action.

Photodegradation: TCDDs are known to decompose when exposed to ultraviolet (UV) light. nih.govcdc.gov The rate and efficiency of this process can be influenced by the chlorine substitution pattern. While specific photodegradation studies on 1,4,6,9-TCDD are scarce, research on other isomers like 1,2,3,4-TCDD shows that photolysis follows pseudo-first-order kinetics and that the wavelength of light is a critical factor. nih.gov For instance, irradiation at 310 nm was found to be more effective for the degradation of 1,2,3,4-TCDD than other wavelengths. nih.gov The process of dechlorination, where chlorine atoms are removed, is considered a minor pathway in the photolysis of TCDD. nih.gov Generally, TCDDs are stable to heat, acids, and alkalis. cdc.gov

Microbial Degradation: The microbial degradation of PCDDs is highly dependent on the congener structure. Aerobic bacteria and fungi can degrade lower-chlorinated dioxins. researchgate.netresearchgate.net The degradation is often initiated by dioxygenase enzymes that attack the aromatic rings, particularly at adjacent carbon atoms that are not substituted with chlorine. researchgate.netresearchgate.net Research has shown that chlorine substitution at the 1, 4, 6, or 9 positions can retard microbial degradation. researchgate.net However, some bacterial strains, like Dehalococcoides sp. strain CBDB1, have been shown to be capable of extensive dechlorination of 1,2,3,4-TCDD under anaerobic conditions, suggesting that even highly chlorinated congeners can be transformed by specific microorganisms. uth.gr The presence of other related aromatic compounds can also stimulate indigenous microorganisms to metabolize dioxins. nih.gov

Environmental Behavior:

The environmental behavior of 1,4,6,9-TCDD is a direct consequence of its physicochemical properties, which are determined by its chlorine substitution pattern.

Persistence and Transport: Like other TCDDs, 1,4,6,9-TCDD is expected to be a persistent organic pollutant (POP). wikipedia.org The low water solubility and low vapor pressure characteristic of TCDDs mean that they tend to adsorb strongly to soil, sediments, and particulate matter. cdc.govepa.gov This strong binding limits their mobility and leaching into groundwater but contributes to their long-term persistence in soil and sediments. epa.gov The estimated half-life of the highly stable 2,3,7,8-TCDD in soil can range from 10 to 12 years. ca.gov

Bioaccumulation: The high lipophilicity of TCDDs, indicated by a high octanol-water partition coefficient (Log Kow), leads to their accumulation in the fatty tissues of organisms. nih.gov This property drives the process of bioconcentration in individual organisms and biomagnification up the food chain. The congeners with the greatest tendency to bioaccumulate are typically the 2,3,7,8-substituted tetra-, penta-, and hexachloro compounds. nih.govcdc.gov

The following table summarizes how the degree of chlorination generally influences the key physicochemical properties of dibenzo-p-dioxins, which in turn affects their molecular reactivity and environmental behavior.

| Property | Influence of Increasing Chlorination | Implication for Reactivity & Environmental Behavior |

| Lipophilicity (Log Kow) | Increases | Higher tendency to partition into fatty tissues, leading to greater bioaccumulation potential. wikipedia.orgnih.gov |

| Water Solubility | Decreases | Reduced mobility in aquatic systems; strong adsorption to sediments and organic matter. wikipedia.orgcdc.gov |

| Vapor Pressure | Decreases | Lower volatility, reducing transport in the atmosphere as a gas; tends to be associated with airborne particulates. wikipedia.orgcdc.gov |

| Persistence | Generally Increases | More highly chlorinated congeners are often more resistant to biological and chemical degradation. researchgate.netuth.gr |

Environmental Remediation and Control Technologies for Dioxin Contamination

Thermal Treatment Strategies for Emission Reduction

Thermal treatment, particularly incineration, is a common method for waste management, but it can also be a source of dioxin formation. isotope.comwikipedia.org Controlling the combustion process and subsequent flue gas cooling are critical to minimize the generation and release of these toxic compounds.

Rapid Quenching Techniques in Incineration Systems

The formation of dioxins, including 1,4,6,9-TCDD, in incineration systems is highly dependent on the temperature of the post-combustion zone. Dioxins can reform in a temperature window of approximately 250°C to 400°C. gov.taipei Therefore, rapid cooling, or "quenching," of flue gases through this temperature range is a crucial strategy to prevent their de novo synthesis. gov.taipeitandfonline.com The rate of cooling is inversely proportional to the amount of dioxins produced. tandfonline.com Achieving a rapid temperature drop below 250°C effectively inhibits the chemical reactions that lead to dioxin formation. gov.taipei For significant reduction of Polychlorinated dibenzo-p-dioxins (PCDDs) and Polychlorinated dibenzofurans (PCDFs), a cooling rate in the range of 500–1000 °C/s may be necessary. researchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Matrices

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and soil. These processes are characterized by the in-situ generation of highly reactive radical species. researchgate.net

Hydroxyl Radical-Based Oxidation Systems

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents used in various AOPs to degrade persistent organic pollutants. researchgate.net Theoretical studies using density functional theory (DFT) have investigated the initial reactions between hydroxyl radicals and dioxin congeners, including 1,4,6,9-TCDD. researchgate.net These studies found that the addition of a hydroxyl radical to the carbon atoms of the dioxin structure is a key initial step in its degradation. researchgate.net Specifically, the addition to an ether-linked carbon is energetically more favorable. researchgate.net While these theoretical models provide insight, it's important to note that some studies on other contaminants have shown that hydroxyl radical-based AOPs can sometimes lead to the formation of other undesirable byproducts. nih.gov

The degradation of dioxins is believed to be initiated by the addition of OH radicals to the aromatic rings. researchgate.net Once the reaction is initiated, degradation can proceed more easily. researchgate.net

Sulfate (B86663) Radical-Based Oxidation Systems

Sulfate radical-based AOPs (SR-AOPs) have emerged as a promising alternative to traditional hydroxyl radical systems. mdpi.com The sulfate radical (SO₄⁻•) possesses a high redox potential and a longer half-life than the hydroxyl radical, allowing for more effective degradation of a wide range of contaminants under various pH conditions. nih.gov These radicals can be generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, ultraviolet light, or transition metals. nih.govresearchgate.net

The degradation of polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) using heat-activated persulfate has been demonstrated to be effective. researchgate.net The kinetics of degradation generally decrease as the number of chlorine atoms on the dioxin molecule increases. researchgate.net The primary mechanisms of degradation by sulfate radicals include electron transfer, hydrogen abstraction, and addition or substitution reactions. nih.gov For aromatic compounds like dioxins, electron transfer is a predominant mechanism. nih.gov

Table 1: Comparison of Radical Properties

| Radical | Standard Redox Potential (V) | Half-life |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.8–2.7 | Microseconds |

This table provides a general comparison of the properties of hydroxyl and sulfate radicals.

Innovative Sorbent Technologies for Contaminant Removal

Sorbent technologies focus on the physical binding of contaminants to a solid matrix, effectively removing them from a liquid or gaseous stream.

Carbon Nanomaterials as Adsorbents

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, have shown significant potential as sorbents for removing dioxins from the environment. nih.gov Their unique structure, characterized by a hexagonal array of carbon atoms, provides strong interaction forces with a wide range of organic molecules. researchgate.net

Studies have shown that the interactions between dioxins and CNTs are much stronger than with activated carbon, making them superior sorbents for dioxin removal. nih.gov The adsorption process is influenced by factors such as hydrophobic interactions, π-π stacking interactions between the aromatic rings of the dioxin and the graphene-like surface of the nanomaterial, hydrogen bonds, and electrostatic interactions. nih.gov

Theoretical studies using density functional theory (DFT) have further elucidated the adsorption mechanisms. For instance, investigations into the adsorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (a toxic isomer, not the subject of this article but informative for the class) on graphene have shown that the interaction is strongest when the dioxin molecule is parallel to the graphene sheet. nih.gov Doping graphene with elements like titanium can further enhance its capacity to capture dioxins. nih.gov

Table 2: Adsorption Capacities of Carbon Materials for 1,2-Dichlorobenzene (as a surrogate for chlorinated aromatics)

| Adsorbent | Adsorption Capacity (mg/g) | Time to Equilibrium |

|---|---|---|

| As-grown Carbon Nanotubes | 30.8 | 40 minutes researchgate.net |

This table presents data for 1,2-dichlorobenzene, a related chlorinated aromatic compound, to illustrate the adsorption capabilities of carbon nanotubes. researchgate.net

Regulatory Science and Environmental Policy Implications for Dioxin Management

International Conventions and Agreements (e.g., Stockholm Convention on Persistent Organic Pollutants)

The primary international instrument governing the management of PCDDs, including 1,4,6,9-Tetrachlorodibenzo-p-dioxin, is the Stockholm Convention on Persistent Organic Pollutants (POPs). PCDDs are not intentionally produced but are generated as unintentional by-products of incomplete combustion and in the manufacturing of certain chlorinated substances. pops.intiaeg.com The Convention lists polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) in Annex C as unintentionally produced chemicals targeted for continued minimization and, where feasible, ultimate elimination. pops.int

The Stockholm Convention obligates signatory parties to take measures to reduce the total releases of these by-products from anthropogenic sources. Key sources identified for emission reduction include the incineration of hospital, municipal, and hazardous waste, as well as emissions from automobiles and the burning of fossil fuels and wood. pops.int The convention promotes the use of best available techniques (BAT) and best environmental practices (BEP) to control and reduce emissions of PCDDs from these sources.

While the Convention addresses the entire group of PCDD/Fs, the toxicity of different congeners varies. wikipedia.org A system of Toxic Equivalency Factors (TEFs) has been developed to express the toxicity of dioxin-like compounds in terms of the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). epa.gov This approach simplifies risk assessment and the setting of regulatory limits for complex mixtures of these compounds. epa.gov

National and Regional Regulatory Frameworks for PCDDs

In line with the Stockholm Convention, many countries and regions have established their own regulatory frameworks for controlling PCDD emissions. These frameworks often include specific emission limits for industrial processes, particularly waste incineration, which is a significant source of dioxins. env.go.jp

For instance, in Taiwan, the Environmental Protection Administration legislated the "Waste Incinerator Dioxin Control and Emission Standards" in 1997. nih.gov Similarly, Hong Kong's Environmental Protection Department has conducted assessments and established control limits for dioxin emissions from waste management facilities. epd.gov.hk In the United States, the Environmental Protection Agency (EPA) regulates dioxin emissions as hazardous air pollutants under the Clean Air Act. regulations.gov These national and regional regulations are crucial for managing the risks associated with dioxin exposure at a local level.

The table below summarizes some examples of regulatory actions and frameworks for PCDD management.

| Jurisdiction/Organization | Regulatory Action/Framework | Key Features | Reference |

| International | Stockholm Convention on Persistent Organic Pollutants | Lists PCDD/Fs in Annex C for reduction and elimination; Promotes Best Available Techniques (BAT) and Best Environmental Practices (BEP). | pops.intiaeg.com |

| United States | Clean Air Act / EPA Regulations | Regulates dioxins as hazardous air pollutants; Sets emission standards for sources like waste incinerators. | regulations.gov |

| Taiwan | Waste Incinerator Dioxin Control and Emission Standards (1997) | Establishes specific limits for dioxin emissions from waste incinerators. | nih.gov |

| Hong Kong | Environmental Protection Department Regulations | Conducts impact assessments and sets control limits for dioxin emissions from waste facilities. | epd.gov.hk |

| European Union | EU Standard (1998) | Set an emission standard of 0.1 ng/dscm for waste-to-energy plants. | wtert.org |

Emission Control Technologies and Policy Impact Assessment in Waste Management

To comply with the stringent regulatory limits on PCDD emissions, various control technologies are employed in waste management, particularly in incineration facilities. These technologies are designed to either prevent the formation of dioxins or to capture them from the flue gas before they are released into the atmosphere.

Commonly used emission control technologies include:

Activated Carbon Injection (ACI): Powdered activated carbon is injected into the flue gas stream, where it adsorbs dioxins and other pollutants. ldxsolutions.com This mixture is then collected in particulate matter control devices. ACI systems can achieve a reduction in dioxin emissions of over 90%. ldxsolutions.com

Regenerative Thermal Oxidizers (RTOs): These systems use high temperatures to destroy volatile organic compounds and hazardous air pollutants, including dioxins, with a destruction removal efficiency of 95-99%. ldxsolutions.com

Fabric Filters (Baghouses): These are used to capture particulate matter, which can have dioxins adsorbed onto their surface. env.go.jp

Advanced Incineration Technologies: Modern incinerators, such as rotary kilns and fluidized bed combustors, are designed to optimize combustion conditions (e.g., high temperature, sufficient oxygen) to minimize the formation of dioxins. env.go.jp

Policy impact assessments have demonstrated the effectiveness of implementing these technologies in reducing dioxin emissions and associated health risks. For example, a study in Taiwan showed that transitioning from traditional to modern incinerator technologies led to a 75% reduction in health risks for adults and a 68% reduction for children from air emissions. nih.gov These assessments are crucial for evaluating the effectiveness of environmental policies and for guiding future regulatory actions. The continuous improvement of emission control technologies and the enforcement of strict regulatory standards are essential for the ongoing management of dioxins like this compound. wtert.org

The following table details some of the emission control technologies for dioxins.

| Technology | Description | Efficiency | Reference |

| Activated Carbon Injection (ACI) | Powdered activated carbon is injected into the flue gas to adsorb dioxins. | Can reduce emissions by more than 90%. | ldxsolutions.com |

| Regenerative Thermal Oxidizers (RTOs) | Use high temperatures to destroy organic pollutants. | 95%-99% destruction removal efficiency. | ldxsolutions.com |

| Rotary Kiln Incineration | Versatile thermal treatment technology that can handle various types of waste. | Can achieve a destruction and removal efficiency exceeding 99.9999% for dioxins. | |

| Fabric Filters (Baghouses) | Capture particulate matter with adsorbed dioxins. | Effective in removing dioxin-containing smoke. | env.go.jp |

Emerging Research Directions and Future Perspectives in 1,4,6,9 Tetrachlorodibenzo P Dioxin Studies

Advanced Computational Chemistry Applications for PCDD Research

Computational chemistry has become an indispensable tool in the study of complex environmental contaminants like PCDDs. nih.gov These methods offer a cost-effective and efficient way to predict the properties, behavior, and potential biological interactions of these molecules.

Advanced computational techniques are being applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to correlate the molecular structure of different PCDD congeners with their biological activity. clu-in.org By analyzing properties such as molecular orbital densities and partial charges, researchers can predict the potential for a compound like 1,4,6,9-TCDD to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR). clu-in.orgwikipedia.org

Virtual Screening: This computational approach allows for the rapid screening of large libraries of chemical structures to identify those that may pose a risk to human health. clu-in.org For PCDDs, virtual screening can help prioritize congeners for further toxicological testing.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of PCDDs and their interactions with biological molecules and environmental matrices at an atomic level. wikipedia.org This can help in understanding the mechanisms of their persistence and bioaccumulation.

Quantum Chemical Calculations: These calculations are used to determine the electronic properties and reactivity of molecules. arxiv.org For 1,4,6,9-TCDD, such calculations can predict its stability, reactivity, and potential for degradation under various environmental conditions.

While much of the computational work has focused on the more toxic PCDD congeners, the methodologies are directly applicable to 1,4,6,9-TCDD. Future research will likely involve more specific computational studies on less-studied isomers to build a more complete picture of the risks associated with the entire class of compounds.

Development of Novel Degradation Pathways and Technologies

The persistence of PCDDs in the environment is a major concern, driving research into new and effective degradation methods. nih.gov Current research is exploring both biological and chemical degradation pathways.

Novel Degradation Approaches:

| Degradation Method | Description | Key Research Findings |

| Microbial Degradation | Utilization of microorganisms, including bacteria and fungi, to break down PCDDs. researchgate.netnih.gov | Aerobic bacteria can degrade less chlorinated dioxins, while higher chlorinated congeners can be reductively dechlorinated under anaerobic conditions. nih.gov Fungi, particularly white-rot fungi, have also shown the ability to degrade a variety of PCDDs. nih.gov |

| Photodegradation | The use of light, sometimes in the presence of a catalyst like titanium dioxide (TiO2), to break down PCDDs. mdpi.com | This method shows promise for the remediation of contaminated soils. |

| Thermocatalytic Degradation | Involves heating PCDDs in the presence of a catalyst to convert them into less harmful substances like CO2, H2O, and HCl. mdpi.com | Considered a highly efficient method for dioxin removal, operating at lower temperatures than incineration. mdpi.com |

| Plasma Technology | Utilizes high-energy electrons and reactive radicals to destroy the chemical bonds of PCDDs, breaking them down into non-toxic components. tandfonline.com | This technology has been shown to be effective in degrading dioxins in fly ash from incinerators. tandfonline.com |

While specific studies on the degradation of 1,4,6,9-TCDD are limited, the principles and technologies being developed for other PCDDs are expected to be applicable. Future research will likely focus on optimizing these technologies and exploring synergistic approaches, such as combining microbial and chemical methods, for the efficient and complete degradation of these persistent pollutants.

Integrated Environmental Modeling Approaches for Contaminant Fate

To understand how 1,4,6,9-TCDD moves through and persists in the environment, researchers are increasingly turning to integrated environmental models. mdpi.com These models combine data on the chemical's properties with environmental parameters to predict its fate and transport across different media like air, water, soil, and biota.

Key aspects of these modeling approaches include:

Multimedia Models: These models, such as the CalTOX model, simulate the movement and transformation of chemicals between different environmental compartments. ca.gov They require data on intermedia transfer factors, which define the concentration relationships between different media. ca.gov

Fugacity Models: These models are based on the concept of "fugacity," or the escaping tendency of a chemical from a particular phase. They are used to predict the distribution of a chemical in a multi-compartment environment.

System Dynamics Models: Software like STELLA allows for the creation of models that capture the non-linear and feedback-driven interactions of pollutants within an ecosystem. nih.gov This can provide a clearer understanding of the interrelationships between different environmental media and the potential for bioaccumulation. nih.gov

While many of the existing models have been developed and parameterized for 2,3,7,8-TCDD, they provide a strong framework for assessing the environmental fate of 1,4,6,9-TCDD. Future efforts will involve gathering the specific physico-chemical data for 1,4,6,9-TCDD needed to refine these models and improve the accuracy of their predictions.

Nexus with Broader Persistent Organic Pollutant Research Initiatives

Research on 1,4,6,9-TCDD does not occur in isolation but is part of a larger global effort to understand and manage persistent organic pollutants (POPs). epa.gov Dioxins as a class are recognized as POPs under international agreements like the Stockholm Convention, which aims to eliminate or restrict the production and use of these harmful chemicals.

The research on specific congeners like 1,4,6,9-TCDD contributes to the broader goals of these initiatives by:

Developing Remediation Strategies: Research into degradation pathways for specific PCDDs can lead to the development of more effective remediation technologies for contaminated sites.

Informing Policy and Regulation: A better scientific understanding of the environmental fate and transport of all dioxin congeners provides a stronger basis for national and international regulations aimed at protecting human health and the environment.

Future research on 1,4,6,9-TCDD will continue to be influenced by and contribute to these broader POPs research initiatives, ensuring that scientific advancements are translated into effective environmental management strategies.

Q & A

Q. What analytical methods are recommended for detecting 1,4,6,9-tetrachlorodibenzo-p-dioxin in environmental samples?

Methodological Answer: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dioxins, including 1,4,6,9-TCDD. Sample preparation involves:

- Extraction : Use Soxhlet extraction with toluene or dichloromethane for soil/sediment matrices. For aqueous samples, employ solid-phase extraction (SPE) with activated carbon.

- Cleanup : Multi-step column chromatography (e.g., silica gel, Florisil) to remove interfering lipids and organic contaminants.

- Isotopic Dilution : Add -labeled internal standards (e.g., -1,4,6,9-TCDD) to correct for recovery losses .

- Quantification : Compare peak area ratios of native and labeled compounds against calibration curves. Detection limits typically range from 0.1–1 pg/g.

Q. What are the primary mechanisms of toxicity for chlorinated dioxins, and how do they apply to 1,4,6,9-TCDD?

Methodological Answer: Chlorinated dioxins exert toxicity via the aryl hydrocarbon receptor (AHR) pathway:

- AHR Activation : 1,4,6,9-TCDD binds to AHR, triggering its translocation to the nucleus and dimerization with ARNT (AHR nuclear translocator).

- Gene Regulation : The AHR-ARNT complex binds to xenobiotic response elements (XREs), upregulating CYP1A1/1B1 enzymes, which disrupt redox homeostasis and metabolic pathways.

- Comparative Potency : While 2,3,7,8-TCDD is the most potent AHR agonist, the toxicity of 1,4,6,9-TCDD is likely lower due to differences in chlorine substitution patterns. Use in vitro luciferase reporter assays (e.g., DR-CALUX) to quantify AHR activation potency relative to 2,3,7,8-TCDD .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of non-toxic dioxin isomers like 1,4,6,9-TCDD in soil-water systems?

Methodological Answer:

- Isotopic Labeling : Synthesize -1,4,6,9-TCDD to track degradation and adsorption in soil columns. Monitor mineralization ( release) under aerobic/anaerobic conditions.

- Transport Studies : Use saturated soil columns to measure leaching potential. Parameters include organic carbon-water partitioning () and hydrodynamic dispersion coefficients.

- Microbial Degradation : Isolate soil microbiota and apply metagenomic sequencing to identify dioxin-degrading operons (e.g., Sphingomonas spp.). Use LC-MS/MS to quantify intermediate metabolites like chlorocatechols .

Q. How can contradictions in toxicity data between dioxin isomers be resolved?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Perform molecular docking simulations to compare AHR binding affinities. Chlorine substitution at lateral positions (2,3,7,8) maximizes AHR interaction, while non-lateral isomers (e.g., 1,4,6,9) exhibit weaker binding.

- Toxicity Equivalence Factors (TEFs) : Assign TEFs using WHO guidelines. For example, if 1,4,6,9-TCDD shows 0.001× the potency of 2,3,7,8-TCDD in in vivo teratogenicity assays, its TEF = 0.001. Validate with dose-response curves in zebrafish embryos or rodent models .

Q. What methodologies are recommended for assessing the joint toxicity of 1,4,6,9-TCDD with heavy metals (e.g., Hg, Cd)?

Methodological Answer:

- In Vitro Models : Expose HepG2 cells to 1,4,6,9-TCDD + HgCl₂. Measure synergistic effects via ROS production (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining).

- Transcriptomic Analysis : Use RNA-seq to identify co-regulated pathways (e.g., Nrf2/ARE for oxidative stress, NF-κB for inflammation).

- In Vivo Co-Exposure : Administer mixtures to C57BL/6 mice and assess hepatic histopathology (e.g., vacuolization, fibrosis) and serum biomarkers (ALT, AST). Apply benchmark dose (BMD) modeling to quantify additive vs. synergistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.